molecular formula C15H10Cl2O B020377 2,4'-Dichlorochalcone CAS No. 19672-60-7

2,4'-Dichlorochalcone

Cat. No.: B020377
CAS No.: 19672-60-7
M. Wt: 277.1 g/mol
InChI Key: ALLWUEVPWWNNGO-JXMROGBWSA-N
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Description

2,4’-Dichlorochalcone is a derivative of chalcone, a naturally occurring flavonoid. Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound 2,4’-Dichlorochalcone is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring, which significantly influences its chemical behavior and biological activity .

Mechanism of Action

Target of Action

The primary targets of 2,4’-Dichlorochalcone are certain types of fungi, specifically Fusarium tricinctum and Trichothecium roseum . These fungi are known to cause various plant diseases worldwide .

Mode of Action

2,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . It has been observed that 1 µM of 2,4’-Dichlorochalcone strongly inhibits the mycelial growth and conidial production of F. tricinctum and T. roseum . This compound also increases the cell membrane permeability and the accumulation of reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by 2,4’-Dichlorochalcone involve the cyanide-resistant respiratory pathway in both pathogens . The expression level of alternative oxidase (AOX), a key enzyme in this pathway, is enhanced by 52.76% in F. tricinctum and 39.13% in T. roseum .

Pharmacokinetics

aureus K2068, and with the antibiotic Norfloxacino against the strain 1199B . This suggests that 2,4’-Dichlorochalcone may have a significant impact on the bioavailability of these antibiotics.

Result of Action

The molecular and cellular effects of 2,4’-Dichlorochalcone’s action include increased cell membrane permeability and accumulation of reactive oxygen species in the target fungi . This leads to a significant inhibition of the total respiration rate and activation of the cyanide-resistant respiratory pathway . As a result, the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum is significantly inhibited .

Action Environment

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2,4’-Dichlorochalcone are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Dichlorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWUEVPWWNNGO-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80418104
Record name SBB068399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19672-60-7
Record name NSC54881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name SBB068399
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80418104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-DICHLOROCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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